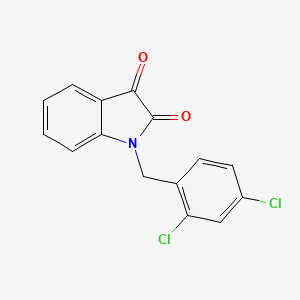

1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2NO2/c16-10-6-5-9(12(17)7-10)8-18-13-4-2-1-3-11(13)14(19)15(18)20/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHWKJGYCSOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364495 | |

| Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79183-24-7 | |

| Record name | 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

This guide provides a comprehensive, technically-focused protocol for the synthesis and characterization of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione, a significant isatin derivative for pharmacological research. The document outlines a robust synthetic pathway, detailing the underlying chemical principles and critical experimental parameters. Furthermore, it covers the essential analytical techniques for unequivocal structural verification and purity assessment of the synthesized compound.

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2][3] The strategic functionalization at the N-1 position of the isatin core is a key approach to modulate its pharmacological profile.[2][4] The introduction of a 2,4-dichlorobenzyl group is of particular interest, as halogenated benzyl moieties are known to enhance the bioactivity of various therapeutic agents. This guide provides a practical and in-depth approach to the synthesis and characterization of this specific derivative, establishing a solid foundation for further drug discovery and development efforts.

Synthesis of this compound

While classical methods like the Sandmeyer and Stolle syntheses are fundamental for creating the isatin core, the synthesis of N-substituted isatins is efficiently achieved through direct N-alkylation of the isatin molecule.[5][6][7][8][9][10][11] This section details a well-established protocol for the synthesis of this compound via this direct alkylation approach.[4][12][13]

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The nitrogen atom of the isatin ring, upon deprotonation by a base, becomes a potent nucleophile. This isatin anion then attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion and forming the desired N-substituted product. The choice of a suitable base and an aprotic polar solvent is critical for the efficiency of this reaction.[14][15]

Figure 1: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Isatin

-

2,4-Dichlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1.0 equivalent) in anhydrous DMF. Add anhydrous potassium carbonate (1.3-1.5 equivalents) to the solution.[13][16]

-

Formation of Isatin Anion: Stir the suspension at room temperature for approximately 30-45 minutes to facilitate the formation of the isatin anion.[13]

-

Addition of Alkylating Agent: To this mixture, add 2,4-dichlorobenzyl chloride (1.1-1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, or gently heat to 70-80°C to expedite the reaction.[12][13] Monitor the progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane).

-

Work-up: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.[17]

Characterization of this compound

The unequivocal identification and purity assessment of the synthesized compound are achieved through a combination of spectroscopic and analytical techniques.

Figure 2: A typical workflow for the characterization of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Chemical shifts (δ) in the aromatic region (approx. 7.0-8.0 ppm) and a singlet for the benzylic protons (CH₂) (approx. 5.0 ppm).[18] | Confirms the presence of protons on the isatin and dichlorobenzyl rings, and the methylene bridge. |

| ¹³C NMR | Resonances for the carbonyl carbons (C=O) in the downfield region (approx. 158-184 ppm), along with signals for the aromatic and benzylic carbons.[19] | Provides evidence for the carbon skeleton of the molecule, including the characteristic dione functionality. |

| IR | Strong absorption bands for the carbonyl (C=O) stretching vibrations (approx. 1720-1750 cm⁻¹ and 1605-1620 cm⁻¹).[12] | Identifies the key functional groups, particularly the lactam and ketone carbonyls of the isatin core. |

| Mass Spec. (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (approx. 271.7 g/mol ).[20][21][22] | Confirms the molecular formula and weight of the synthesized compound. |

| Melting Point | A sharp and defined melting point range. | Indicates the purity of the crystalline solid. |

Conclusion

This technical guide has detailed a reliable and reproducible protocol for the synthesis of this compound. The outlined N-alkylation strategy is efficient and amenable to the preparation of a wide range of N-substituted isatin analogs. The comprehensive characterization workflow ensures the structural integrity and purity of the final compound, which is a critical prerequisite for its use in further chemical and biological investigations. The methodologies presented here provide a robust platform for researchers engaged in the exploration of isatin-based compounds for drug discovery.

References

- Vertex AI Search. (n.d.). Sandmeyer Isatin Synthesis.

- SynArchive. (n.d.). Sandmeyer Isatin Synthesis.

- SynArchive. (n.d.). Stollé Synthesis.

- National Institutes of Health. (n.d.). Synthesis of Substituted Isatins.

- DergiPark. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds.

- Sciencemadness Discussion Board. (2024). Synthesis of Isatin.

- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4,5-Dimethylisatin.

- International Journal of Current Microbiology and Applied Sciences. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System.

- National Institutes of Health. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.

- Organic Syntheses. (n.d.). Isatin.

- ChemicalBook. (2022). Synthesis of Isatin.

- International Journal of Current Microbiology and Applied Sciences. (2022). Isatin.

- Engineering Journal IJOER. (n.d.). Microwave-assisted Synthesis of Some N-alkylisatin-β-thiocarbohydrazones.

- BenchChem. (2025). Comparative analysis of different isatin N-methylation protocols.

- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of isatin.

- National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.

- SciSpace. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules.

- MDPI. (n.d.). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro.

- National Institutes of Health. (n.d.). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors.

- KoreaScience. (n.d.). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles.

- CymitQuimica. (n.d.). 1-(4-Chlorobenzyl)-1H-indole-2,3-dione.

- gsrs. (n.d.). 1-(4-CHLOROBENZYL)INDOLINE-2,3-DIONE.

- ResearchGate. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography.

- PubChem. (n.d.). 1-(4-Chlorobenzyl)-1H-indole-2,3-dione.

- Semantic Scholar. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives.

- ResearchGate. (2025). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives.

- ChemicalBook. (n.d.). 1-(2-CHLOROBENZYL)-1H-INDOLE-2,3-DIONE synthesis.

- DDDT. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. nmc.gov.in [nmc.gov.in]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. synarchive.com [synarchive.com]

- 7. synarchive.com [synarchive.com]

- 8. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 12. ijoer.com [ijoer.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | CymitQuimica [cymitquimica.com]

- 21. GSRS [gsrs.ncats.nih.gov]

- 22. 1-(4-Chlorobenzyl)-1H-indole-2,3-dione | C15H10ClNO2 | CID 277990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione, an N-substituted derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-established class of heterocyclic compounds recognized for their synthetic versatility and broad spectrum of biological activities, including potential anticancer, antiviral, and antimicrobial applications.[1][2][3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed insights into the synthesis, purification, and analytical characterization of the title compound. We will explore its spectroscopic profile, physical properties, and the underlying rationale for the experimental methodologies employed.

Introduction to N-Substituted Isatins

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry.[2][5] Its unique structure, featuring a fused aromatic ring and a pyrrole ring with two carbonyl groups, allows for chemical modification at multiple positions (the N-H proton and the C2/C3 carbonyls).[2][5] Substitution at the N-1 position, in particular, is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The subject of this guide, this compound, incorporates a 2,4-dichlorobenzyl moiety at this position. This substitution is of particular interest as the introduction of halogenated phenyl rings is a known approach to enhance biological activity, potentially by increasing lipophilicity or facilitating specific interactions with biological targets. Derivatives of isatin have shown promise as chemotherapeutic agents, with some compounds already approved for clinical use.[1]

Synthesis and Purification

The synthesis of this compound is typically achieved via an N-alkylation reaction of the isatin core. This is a standard synthetic transformation that leverages the acidic nature of the N-H proton on the isatin ring.

Synthetic Pathway

The primary route involves the deprotonation of isatin with a suitable base, followed by nucleophilic substitution with 2,4-dichlorobenzyl chloride.

Caption: Synthetic workflow for N-alkylation of Isatin.

Detailed Experimental Protocol

This protocol is a representative procedure based on common N-alkylation methods for isatin derivatives.[6][7]

-

Preparation: To a solution of isatin (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, K₂CO₃, 1.5 eq).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the isatin anion.

-

Alkylation: Add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the mixture (e.g., to 60-80 °C) and stir for several hours (typically 4-12 h). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure this compound.

Rationale for Choices:

-

Solvent: DMF is an excellent choice as it readily dissolves the isatin anion and the alkylating agent, facilitating the reaction.

-

Base: K₂CO₃ is a mild and inexpensive base, sufficient to deprotonate the isatin N-H. Stronger bases like sodium hydride (NaH) can also be used for faster reaction times.

-

Purification: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Physicochemical Properties

The structural and electronic properties of this compound have been characterized using various analytical techniques.

Summary of Properties

| Property | Value / Description |

| Molecular Formula | C₁₅H₉Cl₂NO₂ |

| Molecular Weight | 306.15 g/mol |

| Appearance | Typically an orange or yellow solid powder.[8] |

| Melting Point | 139-141 °C (for a similar N-substituted isatin derivative).[8] |

| Solubility | Soluble in common organic solvents like Chloroform (CDCl₃), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). |

Note: While a specific melting point for the 2,4-dichloro derivative was not found in the provided search results, the value for a similar compound is listed for reference. The exact melting point should be determined experimentally.

Spectroscopic Characterization

Spectroscopy is essential for confirming the chemical structure and purity of the synthesized compound.

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

~1730-1750 cm⁻¹: Strong absorption due to the C=O stretching of the ketone at the C-3 position.

-

~1700-1720 cm⁻¹: Strong absorption from the C=O stretching of the amide (lactam) at the C-2 position.

-

~1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~750-850 cm⁻¹: C-Cl stretching vibrations.

-

Rationale: The two distinct carbonyl peaks are characteristic of the isatin core.[8] The absence of a broad N-H stretch (typically around 3200-3400 cm⁻¹) confirms the successful N-alkylation.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ) are reported in parts per million (ppm).

-

¹H NMR (Proton NMR):

-

δ ~7.2-7.8 ppm: A series of multiplets corresponding to the protons on the isatin aromatic ring and the dichlorobenzyl aromatic ring.

-

δ ~5.0 ppm: A singlet corresponding to the two protons of the methylene (-CH₂-) bridge connecting the benzyl group to the isatin nitrogen.

-

-

¹³C NMR (Carbon NMR):

-

δ ~180-185 ppm: Signal for the C-3 ketone carbon.

-

δ ~155-160 ppm: Signal for the C-2 amide carbonyl carbon.

-

δ ~110-150 ppm: A series of signals corresponding to the aromatic carbons of both the isatin and dichlorobenzyl rings.

-

δ ~45-50 ppm: Signal for the methylene (-CH₂-) carbon.

-

Rationale: ¹H NMR confirms the presence and connectivity of all protons. The integration of the methylene singlet should correspond to two protons. ¹³C NMR confirms the presence of the two distinct carbonyl carbons and the total number of carbon atoms in the molecule.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺):

-

The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The expected peaks would be at m/z values corresponding to [C₁₅H₉³⁵Cl₂NO₂]⁺, [C₁₅H₉³⁵Cl³⁷ClNO₂]⁺, and [C₁₅H₉³⁷Cl₂NO₂]⁺.

-

Rationale: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy, providing definitive structural confirmation.

Potential Biological Activity

While specific studies on this compound were not identified in the search, the isatin scaffold is a cornerstone of many biologically active compounds.[1][2][9][10]

-

Anticancer Activity: Many isatin derivatives exhibit potent anticancer activity by inhibiting various protein kinases, such as cyclin-dependent kinases (CDKs), and other enzymes crucial for cancer cell proliferation.[1][10][11]

-

Antimicrobial and Antiviral Properties: The isatin nucleus is present in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[1][5]

-

Enzyme Inhibition: The versatile structure of isatin allows it to act as an inhibitor for a wide range of enzymes, making it a valuable starting point for drug discovery programs.[10]

The introduction of the dichlorobenzyl group may enhance these activities through increased lipophilicity, which can improve cell membrane permeability, or by providing specific steric and electronic interactions within a target's active site. Further biological screening is required to elucidate the specific pharmacological profile of this compound.

Caption: Potential biological activities of the title compound.

References

-

Physicochemical characteristics of the synthesized isatin derivatives. ResearchGate. Available at: [Link]

-

Supporting Information. (Specific publication details not provided). Available at: [Link]

-

Physicochemical characteristics and anticancer activity of the synthesized isatin derivatives. ResearchGate. Available at: [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (Specific publication details not provided). Available at: [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. Available at: [Link]

-

Molecular Structure Vibrational & Electronic Properties of Some Isatin Derivatives. Karbala International Journal of Modern Science. Available at: [Link]

-

Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. National Institutes of Health. Available at: [Link]

-

1-(4-Chlorobenzyl)-1H-indole-2,3-dione. PubChem. Available at: [Link]

-

synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. Available at: [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Available at: [Link]

-

Crystal structure of 1-(1-(2,4-dichlorobenzyl)-5-methyl-1H-1,2,3-triazol- 4-yl)ethanone, C12H11Cl2N3O. ResearchGate. Available at: [Link]

-

(2,4-Dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine. National Institutes of Health. Available at: [Link]

-

The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Available at: [Link]

-

Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. PubMed. Available at: [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine. Available at: [Link]

-

1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid. SpectraBase. Available at: [Link]

-

indole-2,3-dione, 1-(p-chlorobenzyl)-. SpectraBase. Available at: [Link]

-

A survey of isatin hybrids and their biological properties. PubMed Central. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

This guide provides a comprehensive technical overview of the biological activities of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione, a significant derivative of the isatin (1H-indole-2,3-dione) core.[1][2] Isatin and its derivatives are a class of heterocyclic compounds extensively studied for their wide range of biological and pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, diverse biological effects, and the experimental methodologies used to evaluate this promising compound.

Introduction: The Isatin Scaffold and its Significance

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a valuable precursor in the synthesis of a variety of biologically active molecules.[1][3] The isatin scaffold is a privileged structure in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity.[4] Its unique structure, featuring a reactive ketone group at the C-3 position and an amide at the N-1 position, allows for extensive chemical modifications to enhance its therapeutic properties.[4] The derivatization of isatin, particularly at the N-1 position, has been a successful strategy to modulate its pharmacological profile. The introduction of a 2,4-dichlorobenzyl group at this position results in this compound, a compound with potentially enhanced biological activities.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of isatin. This process involves the reaction of isatin with an alkylating agent, such as an alkyl or aryl halide, in the presence of a base like potassium carbonate (K₂CO₃). The reaction rate is influenced by the reactivity of the alkyl halide used.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve isatin (1 equivalent) in a suitable polar aprotic solvent like dimethylformamide (DMF) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (1.5 equivalents) to the solution to facilitate the deprotonation of the indole nitrogen.

-

Alkylation: Introduce 2,4-dichlorobenzyl chloride (1.2 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) until the isatin is fully consumed.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash it with water, and then purify it through recrystallization from a suitable solvent like ethanol to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

Biological Activities and Mechanisms of Action

The addition of the 2,4-dichlorobenzyl group to the isatin core can significantly alter its biological properties, often leading to increased potency and a broader spectrum of activity.[1][3]

Antimicrobial Activity

Isatin derivatives are known for their potential as antimicrobial agents.[1][6] The 2,4-dichlorobenzyl substituent can increase the lipophilicity of the molecule, which may enhance its ability to penetrate microbial cell membranes.[4]

-

Antibacterial and Antifungal Effects: These compounds have shown a broad spectrum of activity against various microorganisms.[6][7] The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [8]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable growth medium.[8]

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.[8]

-

Inoculation: Add the standardized microbial suspension to each well.[8]

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism for a specified period.[8]

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.[8]

Table 1: Representative Antimicrobial Activity Data for Isatin Derivatives

| Microorganism | MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.125 - 50 |

| E. coli | 3.125 - 50 |

| Candida albicans | 3.125 - 50 |

Note: These values are representative for isatin derivatives and may vary for the specific compound.[6]

Anticancer Activity

Isatin and its derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various human carcinoma cell lines.[2][9][10]

-

Mechanism of Action: The anticancer effects of isatin derivatives are often multifactorial.[11] They can induce apoptosis (programmed cell death) through the activation of caspases and by targeting key signaling pathways involved in cell proliferation and survival, such as those involving protein kinases.[12]

Experimental Protocol: Cytotoxicity Assay (MTT Assay) [13][14]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates and allow them to attach overnight.[15]

-

Compound Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][16]

-

Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent like DMSO.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.[15]

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration that inhibits 50% of cell growth, from the dose-response curve.

Table 2: Representative Anticancer Activity of an Isatin Derivative

| Cell Line | IC₅₀ (µM) |

|---|---|

| Jurkat (T lymphocyte cells) | 0.03 |

Note: This value is for a highly potent di/trisubstituted isatin analog and serves as an example of the potential of this class of compounds.[17]

Diagram 1: General Anticancer Mechanism of Isatin Derivatives

Caption: Proposed anticancer mechanisms of action.

Antiviral Activity

Isatin derivatives have a long history of investigation for their antiviral properties.[4] The isatin-based compound Metisazone was one of the earliest antiviral drugs developed.[1]

-

Potential Mechanisms: The antiviral activity of these compounds may involve the inhibition of viral replication by targeting viral enzymes or interfering with the virus-host interaction. The lipophilic nature of the 2,4-dichlorobenzyl group could enhance interactions with viral envelopes or host cell membranes.[4]

Structure-Activity Relationship (SAR)

The biological activity of isatin derivatives is significantly influenced by the substituents on the isatin core.[18]

-

N-Substitution: N-alkylation can enhance antibacterial activity.

-

Aromatic Ring Substitution: Substitutions at the 5th, 6th, and 7th positions of the aromatic ring can increase MAO inhibitory activity.[18] The presence of electron-donating groups can also enhance the biological activity of some isatin derivatives.[3]

Diagram 2: General Experimental Workflow for Biological Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its potential antimicrobial, anticancer, and antiviral activities warrant further in-depth investigation. Future research should focus on elucidating the precise mechanisms of action, evaluating its efficacy and safety in preclinical and clinical studies, and exploring further structural modifications to optimize its therapeutic potential.

References

- Abdel-Aziz, H. A., et al. (2014). Synthesis, crystal structure, and biological activity of cis/trans amide rotomers of (Z)-N′-(2-oxoindolin-3-ylidene) formohydrazide. Journal of Chemistry.

- Da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: A review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.

- Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives.

- Küçükgüzel, S. G., et al. (2003). Synthesis and biological activities of diflunisal hydrazide–hydrazones. European journal of medicinal chemistry, 38(11), 1005-1013.

- Loncle, C., et al. (2004). Synthesis and antifungal activity of cholesterol-hydrazone derivatives. European Journal of Medicinal Chemistry, 39(12), 1067-1071.

- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.

- Papakonstantinou-Garoufalias, S. P., et al. (2002). Synthesis, antimicrobial and antifungal activity of some new 3-substituted derivatives of 4-(2, 4-dichlorophenyl)-5-adamantyl-1H-1, 2, 4-triazole. Il Farmaco, 57(12), 973-977.

- Prakash, C. R., Raja, S., & Saravanan, G. (2013). Design and synthesis of 4-(1-(4-chlorobenzyl)-2,3-dioxoindolin-5-yl)-1-(4-substituted/unsubstituted benzylidene) semicarbazide: Novel agents with analgesic, anti-inflammatory and ulcerogenic activity. BioMedicine & Preventive Nutrition, 3(4), 325-330.

-

Soujanya, T., & Kantham, S. (2014). Synthesis of some new[3][11][17] oxadiazine-[6, 5-b] indole derivatives and their biological activity. African Journal of Pharmacy and Pharmacology, 8(29), 749-755.

- Teng, Y., et al. (2016). Design, synthesis and biological evaluation of some isatin-linked chalcones as novel anti-breast cancer agents: A molecular hybridization approach. Bioorganic & Medicinal Chemistry Letters, 26(15), 3539-3543.

- Vicini, P., et al. (2002). Hydrazones of 1, 2-benzisothiazole hydrazides: Synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 37(7), 553-564.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. journaljpri.com [journaljpri.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.usmf.md [repository.usmf.md]

- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Isatin Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione Derivatives and Analogs

Isatin, or 1H-indole-2,3-dione, is a robust heterocyclic scaffold that has garnered significant attention from medicinal chemists for decades.[1][2][3] First identified in 1841 as a product of indigo oxidation, this indole derivative is not just a synthetic curiosity but also an endogenous compound found in various plants and even in mammalian tissues.[1][4][5] Its chemical architecture, featuring a fused aromatic ring and a pyrrole ring with two adjacent carbonyl groups at positions C2 and C3, provides a unique combination of rigidity, reactivity, and hydrogen bonding capability.[6]

These features make isatin a "privileged scaffold"—a molecular framework that can be modified to interact with a wide range of biological targets. The C3-keto group is a key electrophilic center, readily undergoing condensation reactions, while the N1-proton is acidic and can be easily substituted, allowing for extensive structural diversification.[7][8] This versatility has led to the development of isatin derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[2][3][4][7][9]

This guide focuses specifically on derivatives of This compound . The introduction of the 2,4-dichlorobenzyl group at the N1 position is a strategic choice designed to enhance the molecule's pharmacological profile. The benzyl group increases lipophilicity, which can improve cell membrane permeability, while the chlorine atoms can engage in halogen bonding and other specific interactions within target protein binding pockets, potentially increasing potency and modulating the mechanism of action.

Part 1: Synthesis and Chemical Derivatization

The synthesis of this compound and its subsequent analogs is a multi-step process grounded in fundamental organic chemistry principles. The general strategy involves first preparing the N-substituted isatin core, followed by derivatization at the highly reactive C3-carbonyl position.

Synthesis of the N-Substituted Isatin Core

The foundational step is the N-alkylation of the isatin scaffold. This is typically achieved via a nucleophilic substitution reaction where the deprotonated nitrogen of isatin attacks an alkyl halide.

Sources

- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjppd.org [rjppd.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. nmc.gov.in [nmc.gov.in]

- 6. rjwave.org [rjwave.org]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. seejph.com [seejph.com]

- 9. journaljpri.com [journaljpri.com]

An In-Depth Technical Guide to the Preliminary Screening of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

This guide provides a comprehensive framework for the initial scientific evaluation of the novel compound 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidate the compound's potential as a therapeutic agent. By integrating in silico predictive modeling with robust in vitro assays, this guide establishes a foundational understanding of the compound's bioactivity, guiding further, more resource-intensive investigations.

Introduction: The Therapeutic Potential of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] Isatin and its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[1][2] The versatility of the isatin ring system, particularly its amenability to substitution at the N-1, C-5, and C-7 positions, allows for the fine-tuning of its biological and physicochemical properties. This has led to the development of numerous isatin-based compounds with potent and selective activities against various disease targets.[4] Notably, the isatin scaffold is a key component of several approved drugs, underscoring its clinical relevance.

The subject of this guide, this compound, is a novel derivative that incorporates a 2,4-dichlorobenzyl moiety at the N-1 position of the isatin core. The introduction of this substituted benzyl group is hypothesized to modulate the compound's lipophilicity, steric profile, and potential interactions with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic properties. This guide outlines a systematic preliminary screening cascade to explore the therapeutic potential of this compound, with a primary focus on its anticancer activity, a well-documented attribute of many isatin derivatives.[1][5][6]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any screening campaign. The table below summarizes the key computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉Cl₂NO₂ | PubChem |

| Molecular Weight | 306.1 g/mol | PubChem |

| CAS Number | 79183-24-7 | ChemicalBook |

Synthesis of this compound

Experimental Protocol: Synthesis via N-Alkylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the isatin nitrogen.

-

Alkylation: To the resulting suspension, add 2,4-dichlorobenzyl chloride (1.2 equivalents) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it thoroughly with water, and then dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Tier 1: In Silico Screening

The preliminary screening cascade commences with a comprehensive in silico evaluation to predict the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and to identify potential biological targets. This computational approach allows for an early assessment of the compound's drug-likeness and potential mechanisms of action, thereby prioritizing experimental resources.

ADMET Prediction

A variety of freely accessible web-based tools can be employed for ADMET prediction. These platforms utilize sophisticated algorithms and models built from large datasets of known compounds to forecast the pharmacokinetic and toxicity profiles of novel molecules.[8][9][10][11]

Recommended Free Web Servers for ADMET Prediction:

-

ADMETlab 2.0: A comprehensive platform for evaluating various ADMET properties.

-

preadmet: A web-based application for predicting ADME data and building drug-like libraries.[10]

-

SwissADME: A popular tool for computing physicochemical properties and predicting ADME parameters, pharmacokinetic properties, drug-like nature, and medicinal chemistry friendliness of small molecules.

The predicted ADMET properties should be carefully analyzed to identify potential liabilities, such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity concerns.

Target Prediction (Target Fishing)

Identifying potential biological targets of a novel compound is a crucial step in understanding its mechanism of action. In silico target fishing methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[12][13][14]

Recommended Free Web Servers for Target Prediction:

-

SuperPred: Predicts the Anatomical Therapeutic Chemical (ATC) classification and potential protein targets of a small molecule.[13]

-

ShinyGO: A web-based tool for gene-set enrichment analysis that can also be used to infer potential pathways and targets.[15]

-

D3Targets-2019-nCoV: Although developed for COVID-19 research, this server's underlying docking-based methodology can be applied to predict targets for other small molecules.[14]

The output from these servers will provide a list of putative protein targets. These predictions should be critically evaluated based on the known biology of isatin derivatives and the specific structural features of this compound.

Tier 2: In Vitro Biological Evaluation

Based on the in silico predictions and the well-established anticancer potential of the isatin scaffold, the in vitro biological evaluation will focus on assessing the cytotoxicity and the underlying mechanism of action of this compound in relevant cancer cell lines.

Cytotoxicity Screening

The initial step in the in vitro evaluation is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[16][17][18]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Mechanism of Action Studies

Should the compound exhibit significant cytotoxicity, further investigations into its mechanism of action are warranted. Key cellular processes to investigate include apoptosis (programmed cell death) and cell cycle arrest.

Caspases are a family of proteases that play a central role in the execution of apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of this process.[19] The Caspase-Glo® 3/7 assay is a sensitive and reliable method for measuring the activity of these key executioner caspases.[20][21][22][23]

-

Cell Treatment: Treat cancer cells with this compound at concentrations around its IC₅₀ value for a specified period (e.g., 24 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis induction.

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26][27][28]

-

Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[27]

-

Staining: Stain the fixed cells with a solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that the compound interferes with cell cycle progression at that point.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison. The IC₅₀ values from the cytotoxicity assays will provide a measure of the compound's potency. The results from the caspase activity and cell cycle analysis will offer initial insights into the compound's mechanism of action.

Visualization of the Screening Workflow

The following diagram illustrates the proposed multi-tiered screening cascade for this compound.

Caption: A multi-tiered workflow for the preliminary screening of this compound.

Conclusion

This in-depth technical guide provides a robust and scientifically sound framework for the preliminary screening of this compound. By systematically integrating computational and experimental approaches, researchers can efficiently gather critical data on the compound's physicochemical properties, potential bioactivity, and mechanism of action. The insights gained from this preliminary evaluation will be instrumental in making informed decisions regarding the future development of this promising isatin derivative as a potential therapeutic agent.

References

-

Bio-Rad. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). Free web servers used for the prediction of ADMET parameters. ResearchGate. [Link]

-

University of Wisconsin Carbone Cancer Center. DNA Cell Cycle Analysis with PI. [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

-

protocols.io. Caspase 3/7 Activity. [Link]

-

Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays. [Link]

-

PreADMET. Prediction of ADME/Tox. [Link]

-

VLS3D. ADMET predictions. [Link]

-

Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. [Link]

-

protocols.io. Caspase 3/7 Activity. [Link]

-

ADMETlab. ADMET Prediction. [Link]

-

VLS3D. Directory of in silico Drug Design tools. [Link]

-

Oxford Academic. Drug–target interaction prediction: databases, web servers and computational models. [Link]

-

Shi, Y., Zhang, X., Mu, K., Peng, C., Zhu, Z., Wang, X., ... & Zhu, W. (2020). D3Targets-2019-nCoV: a webserver for predicting drug targets and for multi-target and multi-site based virtual screening against COVID-19. National Center for Biotechnology Information. [Link]

-

Bioinformatics Research Group. ShinyGO 0.85. [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. [Link]

-

Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. [Link]

-

El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(19), 14656. [Link]

-

Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate. [Link]

-

Topçul, M. R., & Çulhaoğlu, B. (2019). Anticancer activities and cell death mechanisms of 1H-indole-2,3-dione 3-[N-(4 sulfamoylphenyl)thiosemicarbazone] derivatives. ResearchGate. [Link]

-

ChemSrc. 1-(3,4-DICHLOROBENZYL)-1H-INDOLE-2,3-DIONE 3-(N-PHENYLHYDRAZONE). [Link]

-

Al-Wabli, R. I., Almomen, A. A., Almutairi, M. S., Keeton, A. B., Piazza, G. A., & Attia, M. I. (2020). New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. Drug Design, Development and Therapy, 14, 637–653. [Link]

-

Cera, G., Pace, V., & Chilin, A. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. National Center for Biotechnology Information. [Link]

-

Tribak, Z., Rodi, Y. K., Kharbach, Y., Haoudi, A., Skalli, M. K., Mazzah, A., ... & Essassi, E. M. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. ResearchGate. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

-

Soral, M., Jasińska, J., & Bukowńska-Strakova, K. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Center for Biotechnology Information. [Link]

-

Mohareb, R. M., & El-Sayed, N. N. E. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667. [Link]

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 11. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 12. Directory of in silico Drug Design tools [click2drug.org]

- 13. academic.oup.com [academic.oup.com]

- 14. D3Targets-2019-nCoV: a webserver for predicting drug targets and for multi-target and multi-site based virtual screening against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ShinyGO 0.85 [bioinformatics.sdstate.edu]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 21. Caspase 3/7 Activity [protocols.io]

- 22. promega.com [promega.com]

- 23. protocols.io [protocols.io]

- 24. Flow cytometry with PI staining | Abcam [abcam.com]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 26. vet.cornell.edu [vet.cornell.edu]

- 27. ucl.ac.uk [ucl.ac.uk]

- 28. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

A Technical Guide to the Structural Elucidation of 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the unequivocal structural elucidation of the novel organic compound, 1-(2,4-dichlorobenzyl)-1H-indole-2,3-dione. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind the selection of analytical techniques and the interpretation of their results. We present a self-validating workflow that integrates synthesis, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each step is detailed with field-proven protocols and rationales, ensuring both accuracy and reproducibility. The guide culminates in the integration of multi-faceted data to build an unassailable structural proof, underscored by authoritative references and visual aids to clarify complex relationships and workflows.

Introduction and Strategic Overview

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of substituents, such as the N-alkylation or N-benzylation at the 1-position, can profoundly modulate their pharmacological profile.[4][5] Consequently, the precise and unambiguous determination of their molecular structure is a critical prerequisite for any further investigation into their biological function or for establishing structure-activity relationships (SAR).

The target molecule, this compound, combines the isatin core with a dichlorinated benzyl moiety. The structural elucidation process must therefore confirm:

-

The integrity of the isatin scaffold.

-

The successful N-alkylation, ruling out C-alkylation or other side reactions.

-

The specific connectivity to the 2,4-dichlorobenzyl group.

-

The substitution pattern on both aromatic rings.

Overall Elucidation Workflow

The logical flow for structural determination follows a multi-tiered validation process. Each stage provides a piece of the puzzle, with the final structure being a consensus of all collected data.

Figure 1: Integrated workflow for structural elucidation.

Synthesis Pathway: Context for Analysis

Understanding the synthetic route is crucial as it informs the likely structure of the product and potential impurities. The target compound is readily synthesized via the N-alkylation of isatin.[4][8][9]

Protocol 2.1: Synthesis of this compound

-

Reagent Preparation: To a flask charged with isatin (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a moderate base, typically potassium carbonate (K₂CO₃, 1.3 eq).[4][8]

-

Deprotonation: Stir the mixture at room temperature for approximately 45 minutes to facilitate the deprotonation of the indole nitrogen, forming the isatin anion.

-

Alkylation: Add 2,4-dichlorobenzyl chloride (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and stir for 12 hours, monitoring by Thin-Layer Chromatography (TLC).[4]

-

Workup and Purification: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.[10]

Causality: The choice of a polar aprotic solvent (DMF) stabilizes the anionic intermediate formed after deprotonation by K₂CO₃. The nucleophilic nitrogen of the isatin anion then attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride in an Sₙ2 reaction to form the desired N-C bond.

Mass Spectrometry: Molecular Formula and Isotopic Signature

Mass spectrometry provides the molecular weight of the compound, which is the first and most fundamental piece of structural evidence. For halogenated compounds, it offers a distinct isotopic pattern that serves as a powerful validation tool.

Protocol 3.1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Data and Interpretation

The molecular formula is C₁₅H₉Cl₂NO₂. The key is to compare the experimentally observed mass with the calculated exact mass.

-

Calculated Exact Mass: 305.0008 g/mol for [C₁₅H₉³⁵Cl₂NO₂]

-

Expected [M+H]⁺: 306.0081

Trustworthiness through Isotopes: The presence of two chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three distinct peaks:

-

M: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The expected intensity ratio of these peaks is approximately 9:6:1 . Observing this specific pattern provides high confidence in the presence of two chlorine atoms in the molecule.

Fragmentation Behavior: Tandem MS (MS/MS) can further validate the structure. N-benzyl substituted isatins typically fragment at the C-C bond of the alkyl chain.[4][8][9] The primary fragmentation would involve the cleavage of the bond between the benzylic carbon and the isatin nitrogen, leading to a prominent fragment ion corresponding to the 2,4-dichlorobenzyl cation at m/z 159.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] For this compound, the most informative region is the carbonyl stretching frequency.

Protocol 4.1: Attenuated Total Reflectance (ATR) FT-IR

-

Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Acquire the spectrum, typically over a range of 4000–400 cm⁻¹.

Expected Data and Interpretation

The isatin core has two distinct carbonyl groups: an amide carbonyl (C2) and a ketone carbonyl (C3). This leads to two characteristic stretching bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| Amide C=O Stretch (C2) | ~1730-1750 | Higher frequency due to the electron-withdrawing effect of the adjacent nitrogen in the five-membered ring. |

| Ketone C=O Stretch (C3) | ~1610-1620 | Lower frequency, characteristic of α-keto amides. |

| Aromatic C=C Stretch | ~1450-1600 | Multiple sharp bands confirming the presence of aromatic rings. |

| Aromatic C-H Stretch | >3000 | Indicates protons on sp² hybridized carbons. |

| Aliphatic C-H Stretch | ~2900-3000 | Stretching from the benzylic -CH₂- group. |

The observation of two distinct carbonyl peaks in the expected regions is strong evidence for the intact indole-2,3-dione scaffold.[1][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

NMR spectroscopy provides the most detailed information, establishing the precise connectivity of atoms through the carbon-hydrogen framework.[7][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unequivocal assignment.[15][16]

Protocol 5.1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY, HSQC, and HMBC experiments to establish correlations.

Predicted ¹H NMR Spectrum

The molecule has 9 unique proton signals. The expected chemical shifts (in DMSO-d₆) and multiplicities are summarized below.

| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| H-a (-CH₂-) | 2H | Singlet (s) | ~5.0 | Benzylic protons adjacent to nitrogen; no adjacent protons to couple with. |

| H-7 | 1H | Doublet (d) | ~7.7 | Deshielded by the adjacent C=O group. |

| H-5 | 1H | Triplet of doublets (td) | ~7.6 | Coupled to H-6 (triplet) and H-4 (doublet). |

| H-3' | 1H | Doublet (d) | ~7.5 | Ortho to a chlorine atom. |

| H-6 | 1H | Triplet of doublets (td) | ~7.2 | Coupled to H-5 and H-7. |

| H-4 | 1H | Doublet (d) | ~7.1 | Coupled to H-5. |

| H-5' | 1H | Doublet of doublets (dd) | ~7.4 | Coupled to H-3' and H-6'. |

| H-6' | 1H | Doublet (d) | ~7.3 | Coupled to H-5'. |

Predicted ¹³C NMR Spectrum

The molecule has 15 distinct carbon signals.

| Carbon Type | Approx. δ (ppm) | Rationale |

| C=O (Ketone, C3) | ~183 | Highly deshielded ketone carbonyl. |

| C=O (Amide, C2) | ~158 | Typical amide carbonyl chemical shift. |

| Aromatic C (Indole) | 110-151 | Four CH and two quaternary carbons. C-7a is typically around 150 ppm. |

| Aromatic C (Dichlorobenzyl) | 127-135 | Three CH and three quaternary carbons (including two C-Cl). |

| -CH₂- (Benzylic) | ~43 | Aliphatic carbon attached to nitrogen. |

2D NMR: Confirming Connectivity

While 1D spectra suggest the structure, 2D NMR provides definitive proof by showing which atoms are connected.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system. It will clearly show the connectivity between H-4, H-5, H-6, and H-7 on the isatin ring, and between H-3', H-5', and H-6' on the dichlorobenzyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away. It is used to connect the different fragments of the molecule.

Key HMBC Correlations for Structural Validation

The following diagram and table highlight the crucial HMBC cross-peaks that lock the structure together.

Figure 2: Key HMBC correlations confirming connectivity.

| From Proton(s) | To Carbon(s) | Correlation Type | Significance |

| -CH₂- (a) | C-7a | ³J | Confirms N-alkylation. Connects the benzyl group to the isatin core at the nitrogen atom. |

| -CH₂- (a) | C-1', C-2', C-6' | ²J, ³J, ³J | Confirms the benzyl group structure and its attachment point to the methylene bridge. |

| H-7 | C-3a, C-5 | ³J, ³J | Confirms assignments within the isatin aromatic ring. |

| H-3' | C-1', C-5', C-Cl (C-2') | ³J, ³J, ²J | Confirms assignments and substitution pattern on the dichlorobenzyl ring. |

The single most important correlation is from the benzylic protons (-CH₂-) to the C-7a quaternary carbon of the isatin ring. This three-bond correlation is only possible if the benzyl group is attached to the nitrogen atom, thus unequivocally proving the N-1 substitution.

Conclusion: A Unified Structural Proof

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. Each piece of data corroborates the others, building a self-validating case for the final structure:

-

HRMS confirms the molecular formula (C₁₅H₉Cl₂NO₂) and the presence of two chlorine atoms via the characteristic 9:6:1 isotopic pattern.

-

FT-IR confirms the presence of the key functional groups, notably the two distinct carbonyls of the isatin core.

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework, matching the expected number of signals and chemical environments.

-

2D NMR (COSY, HSQC, and especially HMBC) definitively establishes the atomic connectivity, proving the N-1 linkage between the isatin and 2,4-dichlorobenzyl moieties.

This integrated workflow ensures the highest level of confidence in the assigned structure, providing a solid foundation for subsequent research in drug discovery and development.

References

- Grewal AS. Isatin derivatives with several biological activities. International Journal of Pharmaceutical Research.

-

Penthala, N. R., Sonar, V. N., & Crooks, P. A. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. Mass Spectrometry Letters, 6(3), 65–70. [Link]

-

Penthala, N. R., Sonar, V. N., & Crooks, P. A. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N-substituted isatin derivatives (2a-i, 3a-b). [Link]

-

Doğan, İ. S., & Doğan, S. (2019). Synthesis of Some New Isatin Derivatives and Identification of Their Structures. SciSpace. [Link]

-

Penthala, N. R., Sonar, V. N., & Crooks, P. A. (2015). Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles. KoreaScience. [Link]

-

Hassan, A. S. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]

-

Singh, G., & Dangi, R. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). The Fourier transform infrared spectrum of Isatin. [Link]

-

Sapa, J., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. National Center for Biotechnology Information. [Link]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

University of Jyväskylä. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]

-

Molyneux, R. J., et al. (2016). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry. [Link]

-

ResearchGate. (n.d.). Figure S19. FTIR spectra of 2b. [Link]

-

Cid, M., & Bravo, J. (Eds.). (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. [Link]

-

Gryko, D., et al. (2020). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [Link]

-

Echeverria, T., et al. (2022). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2020). Supporting Information. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Barnes & Noble. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Pharmacological Screening of New Isatin Derivatives. [Link]

-

Uson, U., et al. (2024). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. Organic Letters. [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

NIST. (n.d.). 1H-Indole-2,3-dione. NIST WebBook. [Link]

-

Kandri Rodi, Y., et al. (2016). SYNTHESIS OF NEW 1H-INDOLE-2,3-DIONE DERIVATIVES USING PHASE-TRANSFER CATALYSIS AND CHARACTERIZATION BY X-RAY CRYSTALLOGRAPHY. ResearchGate. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). [Link]

-

Pérez-Ferhmann, M., et al. (2014). Crystal structure of 1-(1-(2,4-dichlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, C12H11Cl2N3O. ResearchGate. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules: Precursor for the Preparation of Biological Active Heterocycles -Mass Spectrometry Letters [koreascience.kr]

- 10. researchgate.net [researchgate.net]

- 11. iupac.org [iupac.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide by Eberhard Breitmaier, Paperback | Barnes & Noble® [barnesandnoble.com]

- 15. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Abstract

Isatin (1H-indole-2,3-dione), a seemingly simple heterocyclic compound, has carved a significant niche in the annals of organic and medicinal chemistry. First isolated from the oxidation of the vibrant indigo dye, its journey has been one of continuous discovery, revealing a scaffold of immense synthetic versatility and profound pharmacological relevance. This in-depth technical guide navigates the historical milestones of isatin, from its initial discovery to the elucidation of its structure. It further provides a comprehensive exploration of classical and contemporary synthetic methodologies, offering detailed protocols for key reactions. The guide culminates in a detailed examination of the diverse biological activities of isatin derivatives, with a particular focus on their role in modern oncology as kinase and caspase inhibitors, exemplified by clinically approved therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this remarkable pharmacophore.

A Serendipitous Discovery: The Genesis of Isatin Chemistry

The story of isatin begins not in a quest for a new therapeutic agent, but in the chemical investigation of a widely used natural dye. In 1840, the German chemist Otto Linné Erdmann and the French chemist Auguste Laurent independently reported the isolation of a new orange-red crystalline substance. They obtained this compound through the oxidation of indigo dye using nitric and chromic acids. This discovery marked the formal entry of isatin into the world of chemistry.